molecular formula C20H28ClN3O3 B2792131 N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide CAS No. 953200-62-9

N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2792131
CAS RN: 953200-62-9
M. Wt: 393.91
InChI Key: IOUJKEFLRVVCRC-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide, also known as ABT-288, is a novel and potent dopamine D1 receptor agonist. It has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairment associated with schizophrenia and other neuropsychiatric disorders.

Mechanism of Action

N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a potent and selective dopamine D1 receptor agonist. It binds to and activates the dopamine D1 receptor, which is primarily located in the prefrontal cortex and is involved in cognitive processes such as working memory, attention, and executive function.
Biochemical and Physiological Effects:
The activation of the dopamine D1 receptor by N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the activation of protein kinase A (PKA). PKA activation leads to the phosphorylation of various downstream targets, including ion channels and transcription factors, which ultimately leads to the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has several advantages for use in lab experiments. It is highly selective for the dopamine D1 receptor, which reduces the potential for off-target effects. It also has a long half-life, which allows for once-daily dosing. However, N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has several limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer. It also has poor brain penetration, which can limit its effectiveness in certain experimental models.

Future Directions

There are several future directions for the study of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide. One potential direction is the development of more water-soluble formulations of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide to improve its administration in lab experiments. Another direction is the investigation of the effects of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide in combination with other cognitive enhancers, such as acetylcholinesterase inhibitors. Additionally, the potential therapeutic applications of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide in other neuropsychiatric disorders, such as depression and anxiety, warrant further investigation.

Synthesis Methods

The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves the reaction of 5-chloro-2-methoxyaniline with 4-(bromomethyl)cyclopent-1-ene in the presence of a palladium catalyst to form the intermediate compound. The intermediate is then reacted with oxalyl chloride and N-(4-piperidinylmethyl)amine to yield N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide.

Scientific Research Applications

N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairment associated with schizophrenia and other neuropsychiatric disorders. It has been shown to improve working memory, attention, and executive function in preclinical models of cognitive impairment. N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has also been studied for its potential therapeutic applications in the treatment of Parkinson's disease, attention deficit hyperactivity disorder, and substance abuse disorders.

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O3/c1-27-18-7-6-15(21)12-17(18)23-20(26)19(25)22-13-14-8-10-24(11-9-14)16-4-2-3-5-16/h6-7,12,14,16H,2-5,8-11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUJKEFLRVVCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide

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